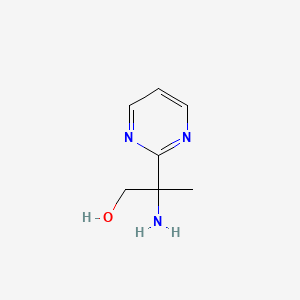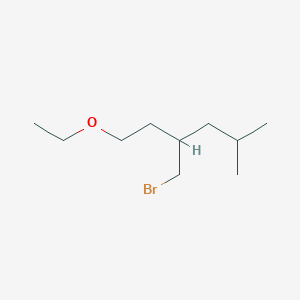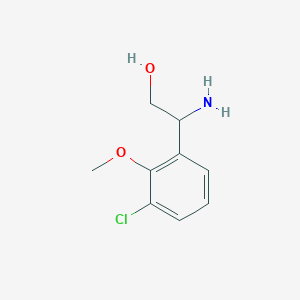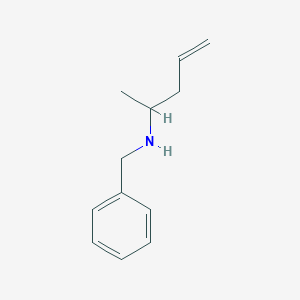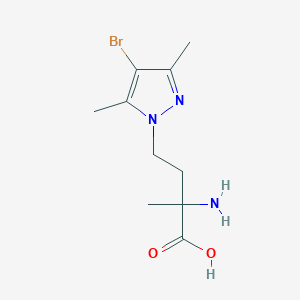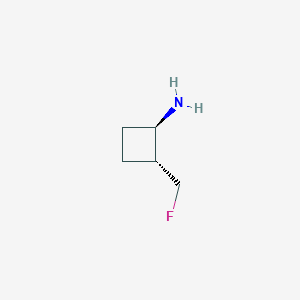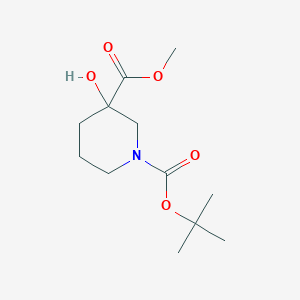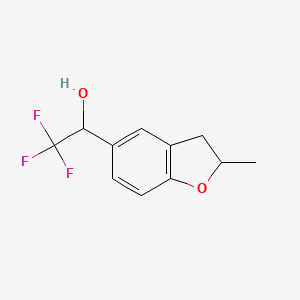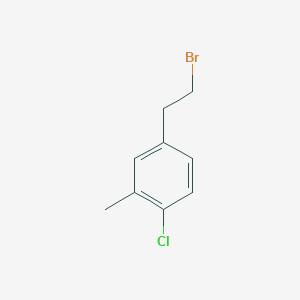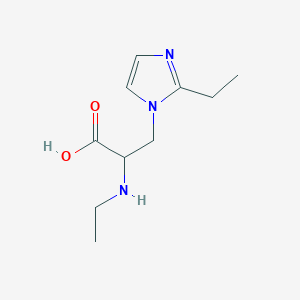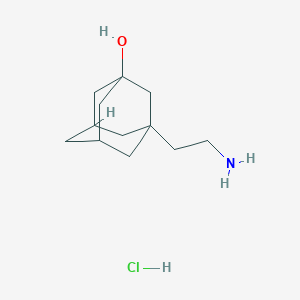
3-(2-Aminoethyl)adamantan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)adamantan-1-olhydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride typically involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. One method includes the use of a system comprising water and carbon tetrabromide (CBr4) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction proceeds at a temperature of 130-140°C for about 3 hours, yielding the desired product with high conversion rates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized parameters for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)adamantan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hypobromous acid generated in situ from water and carbon tetrabromide.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Water and carbon tetrabromide in the presence of tungsten hexacarbonyl and pyridine.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
科学的研究の応用
3-(2-Aminoethyl)adamantan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
作用機序
The mechanism of action of 3-(2-Aminoethyl)adamantan-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into certain biological receptors, potentially inhibiting viral replication or other biological processes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
1-(1-Adamantyl)ethanamine hydrochloride: A precursor in the synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride.
Rimantadine: An antiviral drug with a similar adamantane core structure.
Amantadine: Another antiviral drug with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the adamantane core with an aminoethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H22ClNO |
|---|---|
分子量 |
231.76 g/mol |
IUPAC名 |
3-(2-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,1-8,13H2;1H |
InChIキー |
QMTBGYKYFDDVHX-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
